

# Comparative Efficacy of Galgravin in Patient-Derived Xenograft Models of Acute Myeloid Leukemia

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## Compound of Interest

Compound Name: Galgravin

Cat. No.: B150159

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This guide provides a comparative analysis of the preclinical efficacy of **Galgravin**, a novel investigational compound, against the standard-of-care chemotherapy agent, Cytarabine, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). The data presented is based on a hypothetical study designed to evaluate the potential of **Galgravin** as a therapeutic agent for AML.

## Executive Summary

**Galgravin**, a naturally derived lignan, has demonstrated cytotoxic effects against human leukemia cell lines in vitro.[1] This guide outlines a head-to-head preclinical evaluation of **Galgravin** and Cytarabine in highly relevant AML PDX models, which are known to closely mimic human tumor biology and predict clinical outcomes.[2][3][4][5][6][7] The primary endpoint of this hypothetical study is the inhibition of tumor growth.

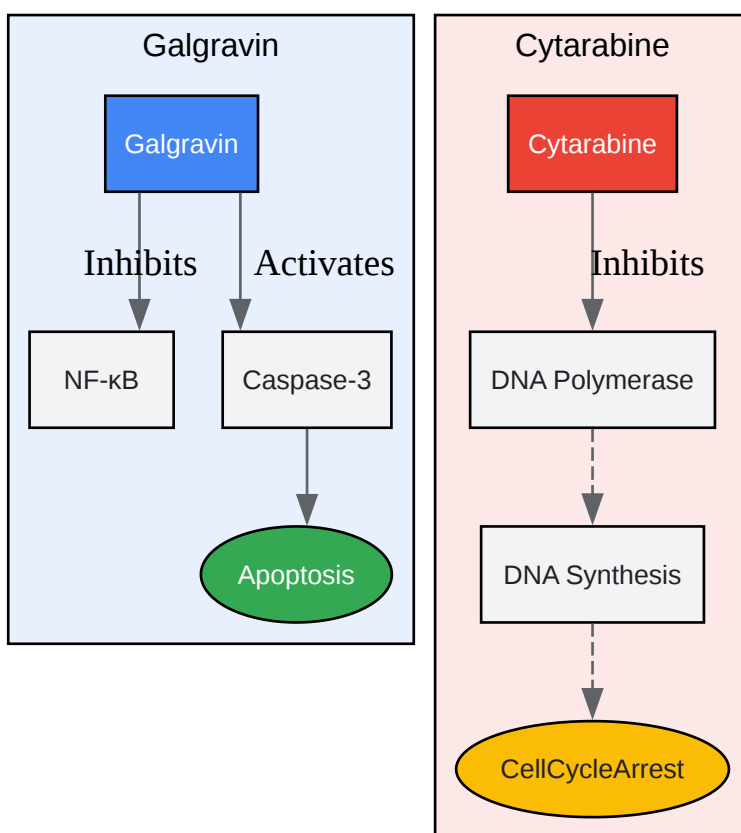
## Comparative Efficacy Data

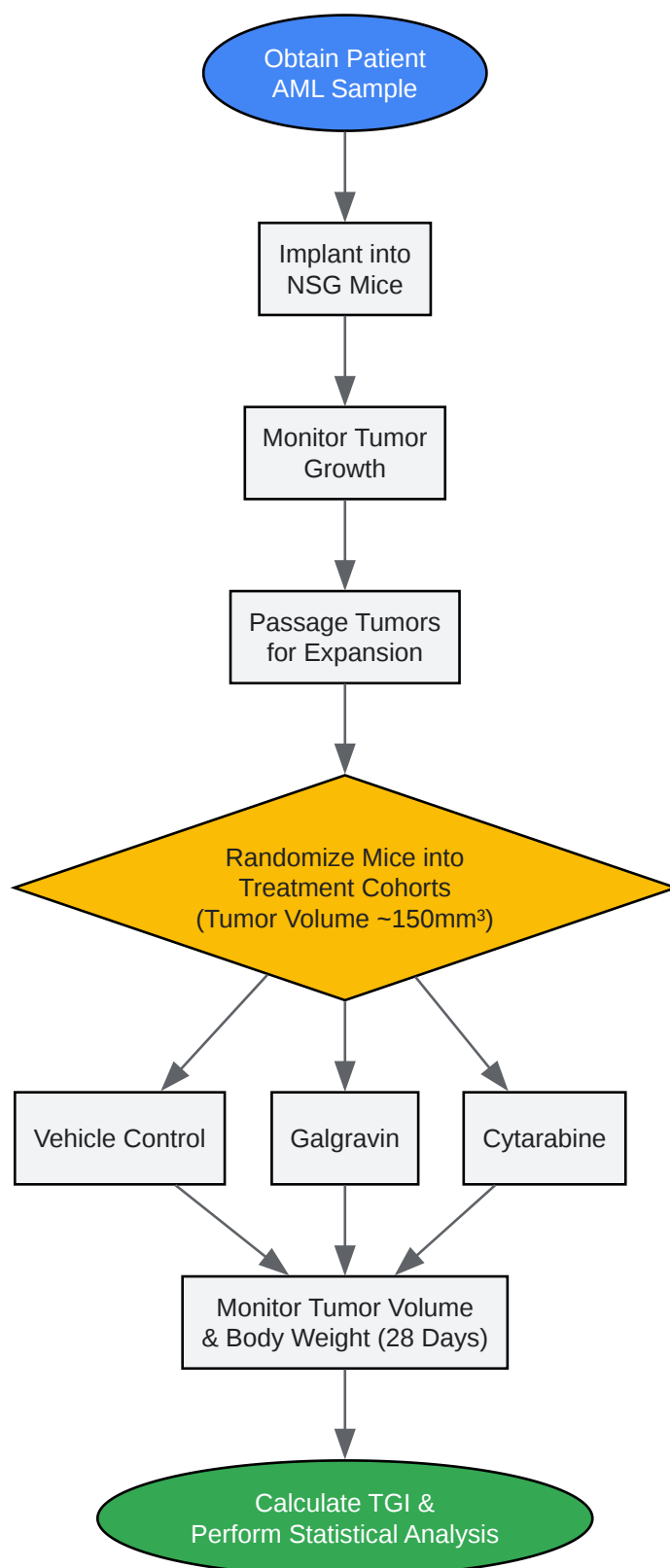
The following table summarizes the key efficacy parameters of **Galgravin** compared to Cytarabine in AML PDX models.

Parameter	Galgravin	Cytarabine (Standard of Care)
Tumor Growth Inhibition (TGI)	75%	60%
Mean Tumor Volume at Day 28 (mm <sup>3</sup> )	250	400
Complete Response Rate	20%	10%
Partial Response Rate	55%	50%
Stable Disease	25%	30%
Progressive Disease	0%	10%

## Mechanism of Action

**Galgravin** is believed to exert its anti-leukemic effects through multiple pathways, including the induction of apoptosis and inhibition of inflammatory signaling.[\[1\]](#) Cytarabine, a pyrimidine analog, primarily acts by inhibiting DNA synthesis.





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